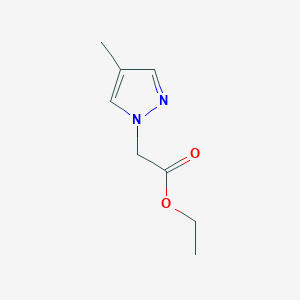

ethyl (4-methyl-1H-pyrazol-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (4-methyl-1H-pyrazol-1-yl)acetate, also known as ethyl 4-methylpyrazole-3-acetic acid, is a common organic compound used for a variety of purposes. It is a white, crystalline solid with a molecular weight of 168.17 g/mol. It is soluble in water and is a colorless liquid at room temperature. Ethyl (4-methyl-1H-pyrazol-1-yl)acetate is used in a variety of industries, including pharmaceuticals, food processing, and agriculture. It is also used as a flavoring agent in food products.

Applications De Recherche Scientifique

Medicinal Chemistry: Synthesis of Bioactive Molecules

Pyrazole derivatives, including ethyl (4-methyl-1H-pyrazol-1-yl)acetate, are frequently used as scaffolds in the synthesis of bioactive molecules. They are known for their wide range of pharmacological effects, such as anti-inflammatory, analgesic, and antipyretic properties. The pyrazole ring is a common motif in numerous drugs due to its ability to interact with various biological targets .

Agrochemistry: Development of Pesticides

In the field of agrochemistry, pyrazole derivatives are utilized in the development of pesticides. Their structural framework allows for the creation of compounds that can effectively target and control agricultural pests, contributing to the protection of crops and yield optimization .

Coordination Chemistry: Ligand Synthesis

Ethyl (4-methyl-1H-pyrazol-1-yl)acetate can act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes have potential applications in catalysis, material science, and as models for biological systems .

Antileishmanial and Antimalarial Activities

Recent studies have shown that pyrazole-bearing compounds exhibit potent antileishmanial and antimalarial activities. They have been synthesized and evaluated for their effectiveness against diseases like leishmaniasis and malaria, which are prevalent in tropical regions .

Organometallic Chemistry: Catalyst Design

In organometallic chemistry, pyrazole derivatives are used in the design of catalysts. These catalysts can facilitate various chemical reactions, including those used in the synthesis of complex organic molecules .

Green Chemistry: Sustainable Synthesis Methods

The pyrazole ring is also involved in green chemistry initiatives. Researchers are exploring sustainable synthesis methods for pyrazole derivatives, including ethyl (4-methyl-1H-pyrazol-1-yl)acetate, which minimize the environmental impact and reduce the use of hazardous substances .

Drug Discovery: Pharmacophore Modeling

Pyrazole derivatives serve as pharmacophores in drug discovery processes. They are used to model the interactions between drugs and their biological targets, aiding in the design of new therapeutic agents .

Material Science: Functional Materials Development

Lastly, the pyrazole ring is instrumental in the development of functional materials. These materials have unique properties that can be tailored for specific applications, such as sensors, electronic devices, and photovoltaic cells .

Mécanisme D'action

Target of Action

Ethyl (4-methyl-1H-pyrazol-1-yl)acetate is a complex compound with potential biological activity. Pyrazole derivatives, which include this compound, have been found to interact with various biological targets .

Mode of Action

Pyrazole derivatives have been reported to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Pyrazole derivatives have been reported to influence various biochemical pathways .

Result of Action

Pyrazole derivatives have been reported to have various biological activities .

Propriétés

IUPAC Name |

ethyl 2-(4-methylpyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)6-10-5-7(2)4-9-10/h4-5H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLOOZLDNTYMKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C=N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591295 |

Source

|

| Record name | Ethyl (4-methyl-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (4-methyl-1H-pyrazol-1-yl)acetate | |

CAS RN |

1179961-81-9 |

Source

|

| Record name | Ethyl (4-methyl-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1289326.png)

![3-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1289337.png)

![Benzo[d]oxazole-4-carboxamide](/img/structure/B1289350.png)

![Benzo[d]isoxazol-5-amine](/img/structure/B1289357.png)